molecular formula C20H18N2O5 B444660 (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate CAS No. 330157-58-9

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate

Cat. No.: B444660
CAS No.: 330157-58-9
M. Wt: 366.4g/mol
InChI Key: MUPYIUCUZDYBHZ-UHFFFAOYSA-N
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Description

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a chromene core, a carbamoyl group, and an ethyl ester moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-carbamoyl-6-methoxy-2H-chromen-2-one with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

(Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 4-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)benzoate: This compound is unique due to its specific combination of functional groups and its potential biological activities.

    Chromene derivatives: Other chromene derivatives with similar structures may also exhibit biological activities, but their specific properties and applications can vary.

    Carbamoyl compounds: Compounds containing carbamoyl groups may have different reactivity and biological effects compared to this compound.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which combines a chromene core, a carbamoyl group, and an ethyl ester moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-20(24)12-4-6-14(7-5-12)22-19-16(18(21)23)11-13-10-15(25-2)8-9-17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPYIUCUZDYBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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